molecular formula C19H18N2O3S3 B2438667 N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021113-55-2

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2438667
CAS No.: 1021113-55-2
M. Wt: 418.54
InChI Key: QRPFMONMOUEIPD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-2-24-15-7-5-13(6-8-15)20-18(23)10-14-11-26-19(21-14)27-12-16(22)17-4-3-9-25-17/h3-9,11H,2,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFMONMOUEIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, summarizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a thiophenyl moiety. Its molecular formula is C16H18N2O2S2C_{16}H_{18}N_2O_2S_2, with a molecular weight of approximately 350.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, thiazole analogs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating mercapto-substituted 1,2,4-triazoles demonstrated that modifications in the thiazole ring could enhance anticancer efficacy against human colon cancer cell lines (HCT 116). The most potent derivatives exhibited IC50 values as low as 4.363 μM . This indicates that similar modifications in this compound could yield compounds with improved anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the thiazole and phenyl rings in modulating biological activity. Electron-withdrawing groups at the ortho position on the phenyl ring have been shown to enhance activity against Plasmodium falciparum, suggesting that similar modifications could be beneficial for this compound .

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with thiophene substitutions exhibited enhanced efficacy against resistant bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
    CompoundMIC (μg/mL)Activity
    7b0.22Strong
    5a0.25Moderate
    4a0.30Moderate
  • Anticancer Studies : In vitro tests on thiazole derivatives showed significant cytotoxic effects against HCT 116 cells, with some derivatives achieving IC50 values below 5 μM. This suggests that N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-y)ethyl)thio)thiazol-4-y)acetamide might be explored further for its anticancer potential .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiophene and thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has been explored through in vitro studies. Compounds with similar structures have been evaluated against human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to targets involved in cancer cell growth regulation .

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the thiazole structure could enhance efficacy against resistant strains .
  • Anticancer Screening
    • In vitro tests on derivatives similar to this compound showed IC50 values indicating effective cytotoxicity against MCF7 cells. This suggests potential for development into therapeutic agents for breast cancer treatment .

Preparation Methods

Formation of 2-Mercaptothiazole-4-acetic Acid

The thiazole core is synthesized via Hantzsch condensation, adapting protocols from:

  • Reactants : Ethyl 2-chloroacetoacetate (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).
  • Conditions : Reflux at 80°C for 6 hours.
  • Workup : Cool to room temperature, pour into ice water, and acidify with HCl (1M) to precipitate 2-mercaptothiazole-4-acetic acid ethyl ester.
  • Ester Hydrolysis : Treat with NaOH (2M, 20 mL) in ethanol (30 mL) at 60°C for 2 hours, followed by acidification to yield the carboxylic acid (85% yield).

Key Data :

Parameter Value
Yield (ester) 78%
Yield (acid) 85%
Melting Point (acid) 162–164°C

S-Alkylation for Thioether Linkage Formation

Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

Adapting bromination methods from:

  • Reactants : 1-(Thiophen-2-yl)ethanone (10 mmol) and CuBr₂ (12 mmol) in acetic acid (30 mL).
  • Conditions : Stir at 60°C for 4 hours.
  • Workup : Extract with DCM, wash with NaHCO₃, and evaporate to isolate the α-bromo ketone (72% yield).

Coupling to Thiazole Intermediate

Using S-alkylation protocols from:

  • Reactants : 2-Mercaptothiazole-4-acetic acid (5 mmol), 2-bromo-1-(thiophen-2-yl)ethanone (5.5 mmol), K₂CO₃ (10 mmol) in DMF (20 mL).
  • Conditions : Stir at 60°C under N₂ for 8 hours.
  • Workup : Quench with ice water, filter, and recrystallize from ethanol to yield 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazole-4-acetic acid (68% yield).

Optimization Table :

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 68
NaH THF 40 52
Et₃N DCM 25 35

Acetamide Formation via Amidation

Acid Activation and Coupling

Following amidation strategies from:

  • Acid Chloride : Treat 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazole-4-acetic acid (3 mmol) with SOCl₂ (5 mL) at 70°C for 2 hours. Evaporate excess SOCl₂ under vacuum.
  • Amine Coupling : Add 4-ethoxyaniline (3.3 mmol) and Et₃N (6 mmol) in THF (15 mL). Stir at 25°C for 12 hours.
  • Workup : Extract with ethyl acetate, wash with HCl (1M), dry over MgSO₄, and purify via silica chromatography (82% yield).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.40 (m, 3H, thiophene + NH), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.72 (s, 2H, CH₂CO), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calc. for C₂₀H₁₉N₂O₃S₃ [M+H]⁺: 447.0432; found: 447.0428.

Alternative Pathways and Comparative Analysis

One-Pot Thiazole Formation and S-Alkylation

A patent-derived method from enables sequential thiazole synthesis and S-alkylation in DMF, reducing intermediate isolation steps. However, this approach yields lower regioselectivity (57% vs. 68% for stepwise).

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) enhances coupling efficiency (89% yield) but requires specialized equipment.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use N₂ atmosphere during S-alkylation to prevent disulfide formation.
  • Ethoxy Group Hydrolysis : Avoid strong acids/bases post-amidation; neutral pH workup preserves the ether linkage.
  • Byproduct Formation : Column chromatography (hexane/EtOAc 3:1) removes unreacted α-bromo ketone and dimeric species.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

The compound can be synthesized via nucleophilic substitution and cyclization reactions. A typical approach involves reacting thiazole intermediates with thiol-containing precursors under green conditions (e.g., ethanol at room temperature) to form the thioether linkage. For example, analogs like spiro-thiazolidinones are synthesized by reacting hydrazinyl-thioxoacetamide derivatives with ketones, followed by cyclization . Key steps include monitoring reaction progress via TLC and purification via recrystallization.

Q. What spectroscopic techniques are critical for structural characterization?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~750 cm⁻¹) and confirms cyclization by the absence of C=S bands .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.0–11.5 ppm), and aliphatic chains (δ 1.1–4.6 ppm). ¹³C NMR confirms spiro carbon signals (δ 79–81 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) is critical. For example, SHELX algorithms handle high-resolution or twinned data, enabling precise determination of bond lengths and angles (e.g., C–S bonds: ~1.8 Å). Challenges include optimizing crystal growth conditions (e.g., solvent evaporation rates) and addressing disorder in flexible substituents .

Q. What strategies address contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural variations : Substituents on the thiophene or acetamide groups alter electronic properties and binding affinities .
  • Assay conditions : Differences in cell lines, concentrations, or incubation times. Methodological solutions include:
  • Dose-response curves to establish IC₅₀ values.
  • Molecular docking to predict interactions with targets (e.g., α-glucosidase or kinase enzymes) .

Q. How can synthetic yields be optimized for complex thiazole-acetamide hybrids?

  • Catalyst screening : Triethylamine or AlCl₃ improves nucleophilic substitution efficiency .
  • Solvent choice : Ethanol or dioxane enhances solubility of intermediates .
  • Reaction monitoring : TLC or HPLC identifies side products (e.g., uncyclized intermediates) early .

Q. What experimental designs validate the mechanism of spirocyclization in thiazolidinone derivatives?

  • Kinetic studies : Track intermediate formation via time-resolved NMR or IR.
  • Isotopic labeling : Use ¹³C-labeled ketones to confirm nucleophilic attack pathways .
  • Computational modeling : DFT calculations predict transition states and energy barriers for cyclization .

Methodological Considerations

Q. How are bioactivity assays designed for thiazole-acetamide compounds?

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hr incubations .
  • Enzyme inhibition : α-glucosidase or kinase inhibition assays with spectrophotometric monitoring (e.g., pNPG hydrolysis at 405 nm) .
  • Control experiments : Compare with reference drugs (e.g., acarbose for α-glucosidase) and validate via triplicate runs .

Q. What analytical approaches resolve overlapping signals in NMR spectra?

  • 2D NMR : COSY and HSQC differentiate coupled protons and assign carbons in crowded regions (e.g., aromatic vs. aliphatic CH₂) .
  • DEPT-135 : Identifies CH, CH₂, and CH₃ groups in aliphatic chains (e.g., cyclohexane CH₂ at δ 24–42 ppm) .

Data Interpretation Challenges

Q. How to address inconsistencies in melting points across studies?

Variations may stem from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetic acid) yield different crystal forms .
  • Purity : HPLC or elemental analysis confirms ≥95% purity .

Q. Why do similar thiazole derivatives exhibit divergent antimicrobial activities?

  • Lipophilicity : LogP values influence membrane permeability.
  • Electron-withdrawing groups : Nitro or sulfonamide substituents enhance target binding .
  • Resistance mechanisms : Efflux pumps in bacterial strains reduce efficacy .

Tables of Key Data

Synthetic Yield Optimization
Condition
Ethanol, RT, 24 hr
Dioxane, reflux, 6 hr
AlCl₃ catalyst
Bioactivity Data
Assay
α-Glucosidase inhibition
HeLa cell cytotoxicity
E. coli MIC

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